molecular formula C14H18ClN3OS B2922172 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride CAS No. 2097933-85-0

2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride

Cat. No.: B2922172
CAS No.: 2097933-85-0
M. Wt: 311.83
InChI Key: RQPICVOZPAEMFM-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a thiophene-2-carbonyl group and a 1-methyl-1H-pyrazol-4-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride typically involves multiple steps. One common approach is to start with piperidine and sequentially introduce the thiophene-2-carbonyl and 1-methyl-1H-pyrazol-4-yl groups through controlled chemical reactions. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. The process would be designed to be scalable, ensuring that the compound can be produced in large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups or structural changes.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to create therapeutic agents for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness: 2-(1-Methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to interact with biological targets in ways that other similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS.ClH/c1-16-10-11(9-15-16)12-5-2-3-7-17(12)14(18)13-6-4-8-19-13;/h4,6,8-10,12H,2-3,5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPICVOZPAEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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